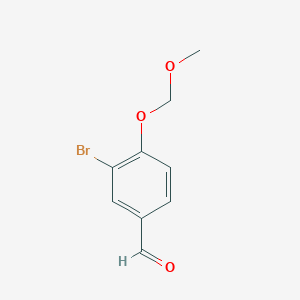

3-Bromo-4-(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLQQALKAOQXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 3 Bromo 4 Methoxymethoxy Benzaldehyde

Established Synthetic Routes to 3-Bromo-4-(methoxymethoxy)benzaldehyde

Established methodologies for synthesizing this compound typically follow one of two logical pathways:

Protection of the hydroxyl group of a pre-brominated precursor.

Regioselective bromination of a pre-protected phenolic aldehyde.

Precursor Compounds and Starting Materials in Regioselective Synthesis

3-Bromo-4-hydroxybenzaldehyde (B1265673) : This compound serves as a direct precursor where the primary remaining step is the protection of the phenolic hydroxyl group. The positions of the bromo and formyl groups are already established, simplifying the synthetic design.

4-Hydroxybenzaldehyde : When starting with this compound, the first step is the protection of the hydroxyl group to form 4-(methoxymethoxy)benzaldehyde. This is then followed by a regioselective bromination step. The methoxymethoxy group, being an ortho-, para-director, guides the incoming bromine atom to the desired position (ortho to the protecting group and meta to the deactivating aldehyde group).

Reaction Conditions and Catalytic Systems for Aromatic Bromination

The regioselective bromination of an activated aromatic ring, such as 4-(methoxymethoxy)benzaldehyde, is a key step in one of the primary synthetic routes. The objective is to introduce the bromine atom specifically at the C-3 position.

Electrophilic aromatic bromination is the standard method employed. sunankalijaga.org N-bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its solid, stable nature and enhanced selectivity compared to molecular bromine. nsf.gov The reaction is typically performed in a polar aprotic solvent, with acetonitrile (B52724) being a common choice. nih.gov

The methoxymethoxy group is a strong activating group and directs electrophilic substitution to its ortho positions. Since the aldehyde group is a meta-director and deactivating, the bromination occurs selectively at the position ortho to the activating methoxymethoxy group. Studies on the bromination of similar activated arenes with NBS in acetonitrile have shown high para-selectivity with respect to the most activating substituent; where the para position is blocked, bromination occurs ortho to this group. nih.gov

Table 1: Representative Conditions for Aromatic Bromination

| Brominating Agent | Solvent | Temperature | Typical Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to Room Temp. | High regioselectivity for bromination ortho to the activating group. nih.gov |

| NBS / Mandelic Acid | Acetonitrile/Water | Room Temp. | Enhanced reactivity through halogen bonding activation of NBS. nsf.gov |

| KBrO3 / Acid | N/A | N/A | In-situ generation of bromine for electrophilic substitution. sunankalijaga.org |

This table is generated based on data from the text and represents common conditions for analogous reactions.

Methodologies for Methoxymethoxy Protection of Phenolic Hydroxyl Groups

The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a crucial step when starting from 3-Bromo-4-hydroxybenzaldehyde. This reaction prevents the acidic proton of the hydroxyl group from interfering with subsequent reaction steps and increases the solubility of the compound in organic solvents.

The most common method involves the use of an electrophilic source of the MOM group, such as chloromethyl methyl ether (MOM-Cl). chemicalbook.com The reaction is carried out in the presence of a non-nucleophilic base to deprotonate the phenol (B47542). A frequently used base is N,N-diisopropylethylamine (DIPEA or Hünig's base). chemicalbook.com The reaction is typically conducted in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) under an inert atmosphere to prevent side reactions. chemicalbook.com

Table 2: Typical Conditions for Methoxymethoxy (MOM) Protection

| MOM Reagent | Base | Solvent | Temperature | Yield |

| Bromomethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | 0 °C | High (e.g., 98% for an analogous compound) chemicalbook.com |

| Chloromethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | 0 °C to Room Temp. | Generally high |

This table is generated based on data from the text and represents common conditions for this type of transformation.

Novel Approaches and High-Yield Synthesis Strategies

Continuous research in organic synthesis aims to develop more efficient, selective, and environmentally benign methods.

Exploration of Chemo- and Regioselective Synthesis Pathways

Modern synthetic chemistry emphasizes the development of highly selective reactions that minimize the formation of byproducts. For the synthesis of this compound, advancements in chemo- and regioselective catalysis offer potential improvements. For instance, palladium-catalyzed reactions have been developed for the chemo- and regioselective spiroannulation of 1,2-dihaloarenes, demonstrating the power of modern catalysis in controlling selectivity in complex systems. rsc.org While not directly applied to this specific synthesis, the principles of using advanced catalytic systems to precisely control reactivity on a multi-functional aromatic ring are highly relevant. The goal is to achieve high yields and selectivity under mild conditions, avoiding the need for protecting groups or stoichiometric reagents where possible.

Development of Greener Synthetic Protocols

"Green chemistry" principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, greener approaches can be applied to the bromination step.

Traditional bromination methods can involve toxic reagents and halogenated solvents. wku.edu Greener alternatives aim to replace these with more benign substances. One such approach is the in-situ generation of the brominating agent. For example, a combination of sodium bromide (NaBr) and an oxidant like sodium hypochlorite (B82951) (NaClO) in an acidic aqueous medium can produce bromine in the reaction mixture, avoiding the handling of highly corrosive molecular bromine. google.com The use of ultrasound has also been shown to promote such reactions, often leading to higher yields and shorter reaction times. google.com Another method involves using potassium bromate (B103136) (KBrO3) as a source of bromine in an electrophilic aromatic substitution reaction. sunankalijaga.org

Furthermore, the development of catalytic systems that can operate in aqueous media or under solvent-free conditions represents a significant advancement. For instance, the use of mandelic acid as a catalyst for NBS bromination can be performed in a mixture of acetonitrile and water at room temperature, enhancing the reactivity of NBS through halogen bonding while using a more environmentally friendly solvent system. nsf.gov

Optimization of Reaction Parameters for Enhanced Chemical Yields

The methoxymethylation of 3-bromo-4-hydroxybenzaldehyde is typically carried out by deprotonating the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl). Research into this synthesis has identified several key parameters that significantly influence the reaction's efficiency and yield.

A foundational study in the synthesis of this compound demonstrated a highly effective protocol. chemicalbook.com In this method, 3-bromo-4-hydroxybenzaldehyde is treated with sodium hydride (NaH) in a mixture of tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) at room temperature, followed by the addition of chloromethyl methyl ether. This procedure reportedly achieves a quantitative yield of 100%, highlighting the efficacy of this strong base and polar aprotic solvent combination. chemicalbook.com

The choice of base is critical in ensuring complete deprotonation of the starting material, thereby facilitating the subsequent etherification. Sodium hydride, a strong, non-nucleophilic base, is particularly effective in this regard. The use of a polar aprotic solvent system, such as a THF/DMF mixture, is advantageous as it can effectively solvate the resulting sodium salt of the phenoxide and the electrophilic methoxymethylating agent, thus promoting a rapid reaction rate.

To illustrate the impact of reaction conditions on the yield of this compound, the following table summarizes the optimized parameters from a known successful synthesis:

| Parameter | Condition | Reported Yield (%) | Reference |

| Starting Material | 3-bromo-4-hydroxybenzaldehyde | 100 | chemicalbook.com |

| Base | Sodium Hydride (80%) | 100 | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) / N,N-dimethylformamide (DMF) | 100 | chemicalbook.com |

| Reagent | Chloromethyl methyl ether | 100 | chemicalbook.com |

| Temperature | 20 °C | 100 | chemicalbook.com |

| Reaction Time | 1 hour | 100 | chemicalbook.com |

While the reported 100% yield suggests a highly optimized process under specific laboratory conditions, variations in reagent purity, scale, and work-up procedures can affect the outcome. Therefore, a systematic study of these parameters is crucial for developing a robust and reproducible synthesis of this compound with consistently high yields.

Chemical Reactivity and Transformational Chemistry of 3 Bromo 4 Methoxymethoxy Benzaldehyde

Aldehyde Group Functionalizations

The aldehyde group in 3-Bromo-4-(methoxymethoxy)benzaldehyde is a primary site for a wide range of chemical reactions, enabling its conversion into a variety of other functional groups and molecular scaffolds.

Reductions to Corresponding Alcohols and Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is typically achieved with high efficiency using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a standard method for this reduction. The resulting product, (3-Bromo-4-(methoxymethoxy)phenyl)methanol, serves as a versatile intermediate for further synthetic manipulations, such as etherification or esterification of the newly formed hydroxyl group.

Interactive Data Table: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-Bromo-4-(methoxymethoxy)phenyl)methanol |

Oxidations to Benzoic Acid Derivatives

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, yielding 3-Bromo-4-(methoxymethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis, providing access to a key structural motif for the preparation of esters, amides, and other acid derivatives. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions.

Interactive Data Table: Oxidation of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 3-Bromo-4-(methoxymethoxy)benzoic acid |

Condensation Reactions: Imines, Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is an excellent electrophile for condensation reactions with various nucleophiles. Reaction with primary amines leads to the formation of imines (Schiff bases), which are important intermediates in their own right and can be further reduced to secondary amines.

Furthermore, the aldehyde is a key substrate for olefination reactions, which are powerful methods for carbon-carbon bond formation and the synthesis of alkenes. The Wittig reaction, utilizing a phosphonium (B103445) ylide, converts the carbonyl group into a double bond. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction, often providing superior yields and stereoselectivity. alfa-chemistry.comwikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. The HWE reaction typically shows a strong preference for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

Aromatic Bromine Reactivity and Derivatization

The bromine atom attached to the aromatic ring of this compound provides a handle for a diverse array of chemical transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to nucleophilic aromatic substitution (SNAAr), this reaction can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orgnih.gov In the case of this compound, the aldehyde group provides some electron-withdrawing character, but typically harsh conditions or highly activated nucleophiles are required for direct substitution of the bromine atom. The generally accepted mechanism for this reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl Coupling

The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govrsc.org

The Sonogashira coupling provides a direct route to aryl alkynes by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is catalyzed by a palladium complex in the presence of a base and is a powerful tool for the formation of carbon-carbon bonds. beilstein-journals.orgnih.gov

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Alkyl-aryl compound |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl alkyne |

Methoxymethoxy Group De-protection and Subsequent Phenol (B47542) Reactivity

The presence of the methoxymethoxy (MOM) protecting group on the hydroxyl function of this compound is a tactical choice in multi-step organic synthesis. This acetal (B89532) protecting group is stable under a range of conditions, yet can be selectively removed to reveal the phenolic hydroxyl group. The reactivity of the deprotected compound, 3-bromo-4-hydroxybenzaldehyde (B1265673), is then available for further synthetic elaborations.

Selective Cleavage Methodologies for the Methoxymethoxy Ether

Acid-Catalyzed Deprotection:

The most common method for the deprotection of MOM ethers is treatment with an acid. Protic acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent like methanol or a mixture of tetrahydrofuran (B95107) and water are frequently employed. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and formaldehyde, which subsequently hydrolyzes to the desired phenol.

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Hydrochloric Acid (aq.) | Methanol / THF | Room Temperature to Reflux | 1-12 hours |

| Trifluoroacetic Acid | Dichloromethane (B109758) | 0 °C to Room Temperature | 30 minutes - 4 hours |

| p-Toluenesulfonic Acid | Methanol | Room Temperature to Reflux | 2-24 hours |

Lewis Acid-Mediated Deprotection:

For substrates that are sensitive to strong protic acids, Lewis acids offer a milder alternative for MOM group cleavage. Reagents such as trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base like 2,2'-bipyridyl can effectively deprotect aromatic MOM ethers. This method proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed upon aqueous workup. Another effective Lewis acid system is zinc bromide (ZnBr2) in the presence of a thiol, such as n-propylthiol, which can achieve rapid and selective deprotection under mild conditions.

| Reagent | Co-reagent / Solvent | Temperature | Typical Reaction Time |

| Trimethylsilyl Triflate (TMSOTf) | 2,2'-Bipyridyl / Acetonitrile (B52724) | 0 °C to Room Temperature | 1-6 hours |

| Zinc Bromide (ZnBr2) | n-Propylthiol / Dichloromethane | Room Temperature | < 30 minutes |

| Boron Trichloride (BCl3) | Dichloromethane | -78 °C to 0 °C | 1-3 hours |

Electrophilic Aromatic Substitution on the Deprotected Phenol Ring

The deprotected product, 3-bromo-4-hydroxybenzaldehyde, possesses an activated aromatic ring due to the electron-donating hydroxyl group. This makes the ring susceptible to further electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, hydroxyl, and formyl groups) play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromo group is a deactivating ortho-, para-director, and the formyl group is a strong deactivating meta-director.

Halogenation:

Further halogenation of 3-bromo-4-hydroxybenzaldehyde can be achieved using standard halogenating agents. For instance, bromination with bromine in a suitable solvent like acetic acid or chloroform (B151607) would be expected to introduce a second bromine atom onto the ring. The position of substitution will be directed by the powerful activating effect of the hydroxyl group to the positions ortho to it. Given that the position para to the hydroxyl group is occupied by the formyl group, and one ortho position is blocked by the existing bromine atom, the second bromine atom would be directed to the C-5 position.

Nitration:

Nitration of 3-bromo-4-hydroxybenzaldehyde can be carried out using a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl group will direct the incoming nitro group to the positions ortho to it. Similar to halogenation, the nitro group is expected to substitute at the C-5 position. It is important to control the reaction conditions carefully to avoid oxidation of the aldehyde group and other side reactions.

O-Alkylation and Esterification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is a versatile handle for the introduction of a wide range of functionalities through O-alkylation and esterification reactions.

O-Alkylation:

The Williamson ether synthesis is a classic and widely used method for the O-alkylation of phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or sodium hydroxide (B78521). The choice of base and solvent is critical for the success of the reaction. For example, the reaction of 3-bromo-4-hydroxybenzaldehyde with an alkyl halide in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) typically affords the corresponding 3-bromo-4-alkoxybenzaldehyde in good yield.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K2CO3 | Acetone | 3-Bromo-4-methoxybenzaldehyde |

| Ethyl Bromide | K2CO3 | DMF | 3-Bromo-4-ethoxybenzaldehyde |

| Benzyl Chloride | NaH | THF | 3-Bromo-4-(benzyloxy)benzaldehyde |

Esterification:

The phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde can be readily converted to an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct and to catalyze the reaction. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, although it is generally less efficient for phenols. The resulting esters are often valuable intermediates in the synthesis of more complex molecules.

| Acylating Agent | Base / Catalyst | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 4-formyl-2-bromophenyl acetate |

| Acetic Anhydride | Triethylamine | Dichloromethane | 4-formyl-2-bromophenyl acetate |

| Benzoyl Chloride | Pyridine | Chloroform | 4-formyl-2-bromophenyl benzoate |

Strategic Utility of 3 Bromo 4 Methoxymethoxy Benzaldehyde As a Versatile Synthetic Building Block

Application in the Construction of Substituted Benzylidene Derivatives

The aldehyde functionality of 3-Bromo-4-(methoxymethoxy)benzaldehyde is readily exploited in the synthesis of substituted benzylidene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Synthesis of 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one and Analogues

A prominent application of this compound is in the synthesis of 3,5-bis(benzylidene)piperidin-4-ones. These compounds are curcumin (B1669340) analogues and are investigated for their potential cytotoxic activities against cancer cells. nih.govnih.gov The synthesis of 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one is achieved through a double Claisen-Schmidt condensation reaction.

In this reaction, two equivalents of this compound react with a cyclic ketone, such as piperidin-4-one, under basic conditions. The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the piperidin-4-one to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, a benzylidene derivative. The reaction proceeds on both sides of the ketone to afford the final 3,5-bis(benzylidene)piperidin-4-one.

A general synthetic scheme for this transformation is presented below:

Reaction Scheme for the Synthesis of 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one

| Reactants | Reagents and Conditions | Product |

| This compound, Piperidin-4-one | NaOH or KOH, Ethanol (B145695), Room Temperature | 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one |

The methoxymethoxy protecting group remains stable under these basic reaction conditions and can be carried through to the final product or deprotected at a later stage to yield the corresponding di-phenolic compound.

Methodologies for Controlled Carbon-Carbon Bond Formation

Beyond condensation reactions, the aldehyde group of this compound facilitates various other controlled carbon-carbon bond formations. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol reactions.

Furthermore, the bromo substituent on the aromatic ring is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the benzaldehyde. Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

Stille Coupling: Reaction with an organotin compound catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

These methodologies provide a powerful toolkit for the elaboration of the this compound core, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique combination of functional groups in this compound makes it an excellent starting material for the synthesis of complex heterocyclic systems.

Annulation Reactions and Intramolecular Cyclization Methodologies

The aldehyde can be transformed into various functional groups that can subsequently participate in annulation reactions to build fused ring systems. For example, the aldehyde can be converted to a carboxylic acid, an ester, or a nitrile, which can then undergo intramolecular cyclization with a suitably positioned nucleophile. The bromo substituent can also be utilized to direct ortho-lithiation, allowing for the introduction of a functional group adjacent to the bromine, which can then participate in a cyclization reaction.

While specific examples utilizing this compound in complex annulation reactions are not extensively documented in readily available literature, the strategic placement of its functional groups suggests its high potential in this area. For instance, a Wittig reaction to introduce an ester-containing side chain, followed by a Heck reaction to form a new ring, is a plausible synthetic route.

Formation of Polycyclic Aromatic and Heteroaromatic Architectures

The construction of polycyclic aromatic and heteroaromatic architectures can be envisioned through sequential cross-coupling and cyclization strategies. For example, a Suzuki coupling could be employed to introduce an ortho-functionalized aryl group, followed by an intramolecular cyclization to form a dibenzofuran (B1670420) or carbazole (B46965) core. The aldehyde can also serve as a precursor for the formation of heterocycles such as quinolines, isoquinolines, and benzothiazoles through condensation with appropriate reaction partners.

Intermediate in Multi-Step Total Synthesis of Advanced Research Compounds

This compound is a valuable intermediate in the multi-step total synthesis of complex natural products and other advanced research compounds. The MOM group provides robust protection for the phenolic hydroxyl, which is often a sensitive functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

The synthesis of this key intermediate can be achieved from the commercially available 3-bromo-4-hydroxybenzaldehyde (B1265673). The phenolic hydroxyl group is protected as a methoxymethyl ether by reacting it with chloromethyl methyl ether or a similar reagent in the presence of a base. chemicalbook.com

Synthesis of this compound

| Starting Material | Reagents and Conditions | Product |

| 3-Bromo-4-hydroxybenzaldehyde | Chloromethyl methyl ether, Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or Acetone) | This compound |

While specific total syntheses that explicitly detail the use of this compound are not frequently reported in general chemical literature, its structural motif is present in various natural products. The strategic utility of this compound lies in its ability to introduce a substituted aromatic ring with a protected hydroxyl group and a handle for further functionalization (the bromine atom) in a controlled manner. This makes it an attractive building block for synthetic chemists targeting complex molecules with potential biological activity.

Integration into Natural Product Analogue Synthesis Sequences

The structural motif of a 3,4-disubstituted benzaldehyde is a common feature in a variety of natural products and their analogues, particularly those possessing dihydrobenzofuran and stilbenoid cores. The strategic placement of the bromine and protected hydroxyl group in this compound makes it an exceptionally useful precursor for the synthesis of analogues of these classes of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

For instance, in the synthesis of analogues of lithospermic acid, a natural product known for its anti-HIV activity, a substituted dihydrobenzofuran core is a key structural feature. The synthesis of such a core could strategically begin with this compound. A plausible synthetic route would involve a Sonogashira coupling of the aryl bromide with a suitable terminal alkyne. The resulting ortho-alkynylbenzaldehyde could then undergo a palladium-catalyzed carbonylative annulation to construct the dihydrobenzofuran ring system. The MOM group would protect the hydroxyl functionality throughout these transformations and could be removed at a later stage to yield the desired natural product analogue.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N | 2-Alkynyl-3-bromo-4-(methoxymethoxy)benzaldehyde |

| Carbonylative Annulation | Pd(OAc)2, CO, base | Substituted dihydrobenzofuran |

| Deprotection | Mild acid (e.g., HCl in MeOH) | Dihydrobenzofuran analogue with free hydroxyl |

Preparation of Advanced Intermediates for Complex Molecular Construction

Beyond the direct synthesis of natural product analogues, this compound serves as a valuable starting material for the preparation of more complex, advanced intermediates that can be utilized in the later stages of a total synthesis. The ability to sequentially and selectively manipulate the three functional groups allows for the construction of highly functionalized aromatic fragments that can be coupled with other complex molecular scaffolds.

A key application lies in the synthesis of substituted biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals. A Suzuki coupling reaction with an appropriate boronic acid or ester would replace the bromine atom with a new aryl group, forming a biaryl linkage. The aldehyde can then be transformed into a variety of other functional groups. For example, a Baeyer-Villiger oxidation would convert the aldehyde to a formate (B1220265) ester, which upon hydrolysis would yield a phenol (B47542). This new hydroxyl group, along with the one unmasked by MOM deprotection, could be used to create complex diaryl ethers or other polycyclic systems.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl system |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Formate ester |

| Reduction | NaBH4 | Benzyl alcohol |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

The versatility of this compound as a synthetic building block is evident in its potential to serve as a precursor to a multitude of complex molecular structures. Its strategic combination of functional groups allows for a wide range of selective transformations, making it a powerful tool in the arsenal (B13267) of the synthetic organic chemist for the construction of novel and biologically relevant molecules.

Advanced Spectroscopic and Mechanistic Investigations of 3 Bromo 4 Methoxymethoxy Benzaldehyde Reactions

Elucidation of Reaction Mechanisms Through In-Depth Spectroscopic Analyses

Detailed spectroscopic analyses are fundamental to elucidating the mechanisms of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to identify intermediates and transition states, providing insights into reaction pathways. However, for 3-Bromo-4-(methoxymethoxy)benzaldehyde, there is a conspicuous absence of published studies that apply these techniques to unravel the mechanisms of its reactions. While basic characterization data likely exists in private industrial laboratories or in unpublished academic work, it has not been disseminated in peer-reviewed journals. Consequently, a comprehensive discussion on the elucidation of its reaction mechanisms through in-depth spectroscopic analyses cannot be provided at this time.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies are crucial for understanding the rates and energy changes associated with chemical transformations. Such studies provide quantitative data, including reaction rate constants, activation energies, and equilibrium constants, which are essential for optimizing reaction conditions and understanding the feasibility of a chemical process. A search of the scientific literature reveals no specific kinetic or thermodynamic studies focused on the chemical transformations of this compound. While it is plausible that this compound undergoes reactions common to benzaldehydes, such as oxidation, reduction, and various coupling reactions, the specific quantitative data that would be presented in this section is not available in the public domain.

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

In situ monitoring techniques, such as ReactIR (in-situ FT-IR), Raman spectroscopy, and process mass spectrometry, allow for the real-time tracking of reaction progress and the detection of transient intermediates. These powerful analytical tools are invaluable for gaining a deep understanding of reaction mechanisms and for the development of robust and efficient chemical processes. Regrettably, there are no published reports on the application of in situ monitoring techniques to study the reactions of this compound. The absence of such studies limits the ability to discuss the real-time dynamics of its chemical transformations and the direct observation of any reactive intermediates that may be formed.

Theoretical and Computational Studies on 3 Bromo 4 Methoxymethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

No specific studies detailing quantum chemical calculations for 3-Bromo-4-(methoxymethoxy)benzaldehyde were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine electronic properties. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are fundamental to predicting a molecule's reactivity. Without these specific calculations, any discussion on the electronic structure and reactivity parameters would be purely speculative and fall outside the scope of scientifically accurate reporting.

Conformational Analysis and Potential Energy Surface Mapping

Similarly, there is a lack of published research on the conformational analysis and potential energy surface (PES) mapping of this compound. A conformational analysis would investigate the different spatial arrangements of the atoms in the molecule and their relative energies. This is particularly relevant for the methoxymethoxy group, where rotation around the single bonds can lead to various conformers. Mapping the PES would provide a comprehensive understanding of the energy landscape of the molecule, identifying the most stable conformations and the energy barriers between them. Without dedicated computational studies, it is not possible to present a data-supported analysis of its conformational preferences.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways involving this compound and the characterization of the associated transition states are also areas that lack specific research. This type of study is essential for understanding the mechanisms of chemical reactions in which this compound might participate, either as a reactant or an intermediate. Such modeling provides critical insights into the energy profiles of reactions, helping to predict reaction kinetics and product distributions. The absence of this research prevents any detailed and accurate description of its reactive behavior from a computational standpoint.

While theoretical studies exist for structurally related compounds, such as other substituted benzaldehydes, extrapolating this data to this compound without specific calculations would not meet the standards of scientific accuracy. The unique combination of the bromo, aldehyde, and methoxymethoxy substituents will have a distinct influence on the molecule's properties.

Emerging Research Perspectives and Future Directions for 3 Bromo 4 Methoxymethoxy Benzaldehyde Chemistry

Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysts

The development of asymmetric synthetic methodologies is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. For derivatives of 3-Bromo-4-(methoxymethoxy)benzaldehyde, research is moving towards the use of chiral catalysts to control the formation of stereocenters. While direct asymmetric catalysis on this compound is an area of nascent exploration, significant insights can be drawn from studies on structurally analogous compounds, such as 3-Bromo-4-methoxybenzaldehyde.

A key example is the use of 3-Bromo-4-methoxybenzaldehyde in a diastereoselective Mukaiyama aldol (B89426) reaction to produce a novel β-hydroxy-α-amino acid derivative, a precursor for the natural product MPC1001. nih.govnih.gov In this synthesis, a chiral oxazinone acts as a template to control the stereochemical outcome of the reaction with the aldehyde. nih.gov The reaction proceeds through a sterically favored open transition state, leading to the desired anti-product with high diastereoselectivity. nih.gov This approach highlights a promising strategy for introducing chirality into molecules derived from 3-bromo-4-alkoxybenzaldehydes. Future research is expected to focus on replacing chiral auxiliaries with catalytic amounts of chiral Lewis acids or organocatalysts to improve atom economy and simplify purification processes.

Table 1: Asymmetric Mukaiyama Aldol Reaction with a 3-Bromo-4-alkoxybenzaldehyde Analog

| Reactant A | Reactant B | Chiral Control | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Silyl (B83357) enol ether of a diphenyloxazinone | Substrate control (chiral oxazinone) | β-hydroxy-α-amino acid derivative | High (anti-product favored) | nih.govnih.gov |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The paradigm of chemical synthesis is shifting towards more sustainable and efficient methods, with flow chemistry emerging as a powerful enabling technology. rsc.org Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility. rsc.orgnih.gov For aromatic aldehydes, flow chemistry has been successfully applied to a variety of transformations, including aldol reactions, oxidations, and Grignard additions. nih.govscispace.com

Aldol reactions, which are often exothermic and fast, benefit greatly from the precise temperature control and rapid mixing achievable in microreactors, leading to higher yields and selectivities. scispace.com The integration of this compound into such continuous flow systems is a logical future step. This would allow for safer and more efficient production of its derivatives on a larger scale. Furthermore, sustainable practices, such as the use of supported catalysts that can be packed into reactor columns for easy separation and reuse, are a key aspect of green chemistry that can be coupled with flow processes. nih.gov Research in this area would likely focus on adapting known derivatization reactions of this compound to a continuous-flow setup, optimizing parameters like residence time, temperature, and reagent stoichiometry to maximize efficiency and minimize waste. rsc.org

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for a Generic Derivatization of an Aromatic Aldehyde

| Parameter | Traditional Batch Process | Continuous Flow Process | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Increased throughput |

| Temperature Control | Moderate, potential for hotspots | Precise and uniform | Higher selectivity, fewer byproducts |

| Mixing | Diffusion-dependent | Rapid and efficient | Improved reaction rates and yields |

| Safety | Large volumes of reagents | Small reactor volume, contained system | Reduced risk with hazardous reactions |

| Scalability | Difficult, requires process redesign | Straightforward by extending run time | Easier transition from lab to production |

Exploration of Unconventional Reaction Media and Novel Catalysis for Derivatization

The derivatization of this compound is poised to benefit from the exploration of novel catalytic systems and unconventional reaction media that align with the principles of green chemistry. These approaches aim to replace hazardous solvents and reagents, reduce energy consumption, and unlock new reaction pathways.

One promising area is the use of eco-friendly reaction media. For instance, the methoximation of aromatic aldehydes has been efficiently carried out in ethanol (B145695) using manganese(II) chloride as a catalyst, offering a greener alternative to traditional methods. nih.gov Such protocols could be readily adapted for this compound. Another avenue involves biocatalysis, where enzymes like laccase are used for the selective synthesis of aromatic aldehydes from corresponding toluenes under mild, aqueous conditions, representing a highly sustainable synthetic route. researchgate.net

Furthermore, novel catalytic strategies are being developed for the activation and derivatization of aldehydes. Noncovalent organocatalysis, for example, has been used to activate sterically hindered α-haloaldehydes for asymmetric cyclization reactions, a strategy that could potentially be extended to the aldehyde functionality in this compound for the synthesis of complex chiral heterocycles. acs.org The development of new derivatization reagents that enhance detection in analytical applications, such as in HPLC-MS, also represents an important direction for creating new tools for studying the roles of such aldehydes in complex biological systems. nih.gov These innovative approaches promise to expand the synthetic utility of this compound, enabling the creation of novel molecules with diverse applications in a more sustainable and efficient manner.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-4-(methoxymethoxy)benzaldehyde?

The synthesis typically involves regioselective functionalization of benzaldehyde derivatives. A common approach is the aldol condensation or etherification of 4-hydroxy-3-methoxybenzaldehyde with bromomethyl methyl ether under alkaline conditions. For example, describes a method where 4-hydroxy-3-methoxybenzaldehyde reacts with brominated reagents in ethanol, yielding 46.3% after recrystallization. Key parameters include temperature control (room temperature for 20 hours) and solvent selection (ethanol-water mixtures for purification). NMR and FT-IR are critical for verifying the introduction of the methoxymethoxy and bromo groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard protocols involve:

- FT-IR : Confirming carbonyl (C=O, ~1689 cm⁻¹) and ether (C-O-C, ~1226 cm⁻¹) stretches .

- NMR : -NMR identifies aldehyde protons (~9.85 ppm), methoxy groups (~3.95 ppm), and aromatic protons (6.87–7.87 ppm). -NMR confirms carbonyl carbons (~190 ppm) and ether-linked carbons (~71 ppm) .

- GC-MS : Validates molecular weight (e.g., m/z 350 for brominated derivatives) and purity (>90%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. details monoclinic (P2₁/c) crystal systems with lattice parameters (a = 14.275 Å, b = 11.791 Å) resolved using Bruker SMART CCD diffractometers. Refinement via SHELXL (R-factor = 0.054) and OLEX2 ensures accuracy in bond angles and torsional parameters .

Advanced Research Questions

Q. How can conflicting synthetic yields (e.g., 46% vs. higher literature values) be resolved?

Yield discrepancies often arise from reaction kinetics or purification efficacy. reports 46.3% yield due to steric hindrance from the bromo group. To optimize:

Q. What computational tools aid in analyzing its reactivity or supramolecular interactions?

- Density Functional Theory (DFT) : Predicts electrophilic substitution sites (e.g., bromination at C3).

- Molecular Docking : Evaluates binding to biological targets (e.g., CARM1 inhibitors in ).

- Crystallography Software : SHELXL refines electron density maps, while OLEX2 visualizes packing motifs (e.g., π-π stacking in ) .

Q. How is this compound integrated into drug discovery pipelines?

highlights its role as a key intermediate in CARM1-selective inhibitors. Methodology includes:

- Condensation Reactions : With 4-piperidone to form bis-benzylidene derivatives.

- In Vitro Screening : Testing inhibition of histone methyltransferases.

- Structure-Activity Relationship (SAR) : Modifying the methoxymethoxy group to enhance potency and bioavailability .

Q. What safety protocols are critical during large-scale synthesis?

While lacks full toxicological data, prudent measures include:

- PPE : Gloves and goggles to prevent skin/eye contact (flush with water for 15 minutes if exposed).

- Ventilation : Mitigate inhalation risks during bromination.

- Waste Management : Neutralize brominated byproducts before disposal .

Methodological Challenges

Q. How to address low regioselectivity during functionalization?

emphasizes:

Q. How to validate biological activity (e.g., antimicrobial) with minimal false positives?

recommends:

- Zone of Inhibition Assays : Using tetracycline as a positive control and DMSO as a negative control.

- Dose-Response Curves : Test concentrations from 1250–10,000 ppm to establish MIC (Minimum Inhibitory Concentration).

- Cytotoxicity Profiling : Ensure selectivity against mammalian cell lines .

Data Interpretation

Q. How to reconcile crystallographic data with computational models?

Discrepancies in bond lengths/angles (e.g., C7–C2–C3 = 118.7° in vs. DFT predictions) require:

- Thermal Ellipsoid Analysis : Assess disorder or thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.